molecular formula C14H21NO3 B8494004 2-Nitro-4-octylphenol CAS No. 24777-05-7

2-Nitro-4-octylphenol

Cat. No.: B8494004
CAS No.: 24777-05-7
M. Wt: 251.32 g/mol
InChI Key: LNAUXDDMFRUBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-octylphenol is a synthetic organic compound of significant research interest due to its structure that incorporates both nitrophenol and alkylphenol functional groups. This combination makes it a potential subject of study in materials science and environmental chemistry. The nitrophenol group is well-documented for its utility as a pH-sensitive trigger or probe, with its spectroscopic properties shifting between protonated and deprotonated states . This characteristic is exploited in the design of stimuli-responsive systems, such as liposomal membranes, to study fusion and release mechanisms . Concurrently, the octylphenol moiety places this compound within the broader class of alkylphenols, which are widely investigated as environmental contaminants and endocrine-disrupting chemicals (EDCs) . Research on octylphenol isomers, such as 4-tert-octylphenol, has shown these compounds can bioaccumulate and pose ecotoxicological risks, with studies demonstrating their adverse effects on neural development, reproductive function, and cellular homeostasis in model systems . The presence of the nitro group may also facilitate research into the environmental fate and anaerobic microbial degradation pathways of persistent alkylphenols, an area of active scientific inquiry . Researchers may find this compound particularly valuable for investigating the interplay between the redox-active nitro group and the hydrophobic alkyl chain in various applications, from advanced material design to environmental toxicology. This product is intended for research purposes only and is not classified as a drug or pharmaceutical agent.

Properties

CAS No.

24777-05-7

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-nitro-4-octylphenol

InChI

InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(11-12)15(17)18/h9-11,16H,2-8H2,1H3

InChI Key

LNAUXDDMFRUBPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: Nitro groups (-NO₂) enhance polarity and acidity due to electron-withdrawing effects, as seen in 2-Chloro-4-nitrophenol (pKa ~4.7) compared to non-nitrated phenols . Long alkyl chains (e.g., -C₈H₁₇ in 4-octylphenol) increase hydrophobicity, reducing water solubility and enhancing surfactant properties .

Thermal Stability: Nitro-substituted phenols generally exhibit higher melting points than alkylated derivatives. For example, 4-Nitrophenol melts at 113–115°C, while 4-Octylphenol melts at 82–84°C .

Bioactivity: Chlorinated nitrophenols (e.g., 2-Chloro-4-nitrophenol) show antimicrobial activity, likely due to the combined effects of -NO₂ and -Cl groups disrupting microbial membranes . Fluorinated analogs (e.g., 2-Nitro-4-fluorophenol) are valued in drug synthesis for their metabolic stability .

Toxicity and Environmental Impact

  • Chlorinated Nitrophenols: Classified as hazardous due to persistence and toxicity (e.g., 2-Chloro-4-nitrophenol is listed in PRTR databases) .

Preparation Methods

Nitration Using Nitric-Sulfuric Acid Mixtures

The most widely documented method involves nitrating 4-octylphenol with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst and dehydrating agent, generating the nitronium ion (NO₂⁺), which reacts with the electron-rich aromatic ring of 4-octylphenol.

Reaction Conditions:

  • Temperature: 0–5°C (to suppress di-nitration and oxidation side reactions).

  • Molar Ratios: A 1:1.2 ratio of 4-octylphenol to HNO₃, with excess H₂SO₄ to maintain acidity.

  • Time: 2–4 hours under vigorous stirring.

Mechanism:
The nitronium ion attacks the aromatic ring at the ortho position relative to the hydroxyl group, guided by the electron-donating octyl substituent at the para position. The reaction proceeds via a Wheland intermediate, followed by deprotonation to restore aromaticity.

Yield and Purity:
Typical yields range from 60% to 75%, with purity dependent on post-reaction purification steps such as solvent extraction and recrystallization.

Side Reactions and Byproduct Management

Common byproducts include 4-nitro-2-octylphenol (para-nitration) and 2,4-dinitro-octylphenol (over-nitration). Strategies to mitigate these include:

  • Low-Temperature Control: Maintaining temperatures below 10°C reduces the likelihood of di-nitration.

  • Stepwise Addition: Gradual introduction of nitrating agents prevents localized overheating.

Catalytic Methods Using Acidic Ion-Exchange Resins

Heterogeneous Catalysis

A patent (CN105503534A) describes an alternative approach using a strongly acidic cation-exchange resin (e.g., Amberlyst-15) to catalyze alkylation and nitration. While originally developed for 2-cumyl-4-tert-octylphenol, this method offers insights applicable to 2-nitro-4-octylphenol synthesis:

Procedure:

  • Catalyst Loading: 10–15 wt% resin relative to 4-octylphenol.

  • Reaction Temperature: 90–140°C.

  • Nitrating Agent: Isobutyl nitrite or acetyl nitrate.

Advantages:

  • Reusability: The resin is recoverable via filtration, reducing waste.

  • Selectivity: High para-directing effects of the octyl group enhance ortho-nitration.

Limitations:

  • Requires elevated temperatures, increasing energy costs.

  • Limited experimental data specific to this compound.

Reaction Optimization and Condition Control

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) improve nitronium ion stability, while protic solvents (e.g., 2-propanol) may alter reaction pathways. For example, 2-propanol increases photodegradation rates of nitrophenols but has minimal impact on nitration selectivity.

Temperature and Time Optimization

Data from analogous nitrophenol syntheses suggest that:

  • 0–5°C: Maximizes mono-nitration yield (70–75%).

  • Prolonged Reaction Times (>4 hours): Increase di-nitration byproducts by 15–20%.

Purification Techniques

Steam Distillation

Crude reaction mixtures are steam-distilled to separate this compound from unreacted 4-octylphenol and acidic residues. This step achieves ~90% purity, with further refinement via recrystallization.

Recrystallization

Methanol or ethanol recrystallization removes residual isomers and nitro derivatives, yielding >98% pure product.

Analytical Characterization

Gas Chromatography (GC)

NIST data for 4-tert-octyl-2-nitrophenol (CAS 24777-05-7) reports a Kovats Retention Index (RI) of 1730 on a non-polar E-301 column, serving as a benchmark for purity assessment.

Spectroscopic Methods

  • IR Spectroscopy: Key peaks include ν(NO₂) at 1520 cm⁻¹ and ν(OH) at 3400 cm⁻¹.

  • NMR: ¹H NMR signals at δ 8.2 (aromatic H), δ 1.2–1.6 (octyl CH₂), and δ 0.8 (terminal CH₃).

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity
HNO₃/H₂SO₄ NitrationH₂SO₄0–5°C60–75%90–98%
Ion-Exchange ResinAmberlyst-1590–140°C50–65%85–92%

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Nitro-4-octylphenol for laboratory use?

  • Synthesis : Nitration of 4-octylphenol using a mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) is a common approach. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-nitration.
  • Purification : Recrystallization using ethanol/water mixtures improves purity. For higher purity (>98%), column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended .

Q. How can researchers validate the purity of this compound for analytical applications?

  • Use HPLC with a C18 column and UV detection at 254 nm. Compare retention times with certified standards (e.g., 4-Nitrophenol sodium salt dihydrate, a structurally similar compound with validated retention behavior ).
  • Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility and detection sensitivity for trace impurities .

Q. What are the optimal storage conditions to ensure compound stability?

  • Store in amber vials at 0–6°C under inert gas (argon or nitrogen) to prevent photodegradation and oxidation. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound derivatives?

  • Perform controlled recrystallization under standardized conditions (solvent, cooling rate) to isolate polymorphs. Use differential scanning calorimetry (DSC) to characterize thermal behavior and identify metastable forms .
  • Cross-validate data using multiple techniques (e.g., NMR, X-ray crystallography) to account for batch-specific impurities .

Q. What methodologies are suitable for studying the environmental degradation pathways of this compound?

  • Photolytic degradation : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS. Monitor nitro group reduction and hydroxylation patterns .
  • Biodegradation assays : Use soil microcosms spiked with the compound and quantify metabolites (e.g., 4-octylphenol) via GC-MS after derivatization .

Q. How can isomerization or positional nitro group migration be minimized during synthesis?

  • Maintain low reaction temperatures (<10°C) during nitration to suppress side reactions. Use regioselective catalysts (e.g., zeolites) to favor para-substitution .
  • Post-synthesis, employ pH-controlled extraction (pH 7–8) to isolate the desired isomer from acidic byproducts .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS in multiple reaction monitoring (MRM) mode enhances selectivity. Use deuterated analogs (e.g., 4-Nitrophenol-d₄) as internal standards .

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Standardize assay conditions (e.g., solvent, pH, temperature) and validate cell line viability controls. Perform dose-response curves to assess potency thresholds and rule out solvent toxicity effects .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Follow hazard guidelines for nitrophenol derivatives: Use gloves, goggles, and fume hoods to avoid dermal contact and inhalation. Dispose of waste via certified hazardous waste programs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.